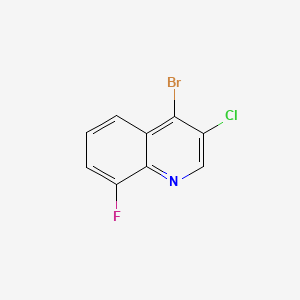

4-Bromo-3-chloro-8-fluoroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-3-chloro-8-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrClFN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of bromine, chlorine, and fluorine atoms in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

4-Bromo-3-chloro-8-fluoroquinoline has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs with antibacterial, antiviral, and anticancer properties.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: It is employed in the development of agrochemicals and materials science, including the synthesis of liquid crystals and dyes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-8-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the electrophilic aromatic substitution reaction, where quinoline is treated with bromine, chlorine, and fluorine sources under controlled conditions . The reaction conditions often include the use of catalysts such as iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes starting from readily available precursors. The process includes the preparation of intermediate compounds, followed by selective halogenation and purification steps to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-3-chloro-8-fluoroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Electrophilic Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions include various substituted quinolines, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Mécanisme D'action

The mechanism of action of 4-Bromo-3-chloro-8-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets . The compound can inhibit enzyme activity or modulate receptor functions, leading to its therapeutic effects .

Comparaison Avec Des Composés Similaires

- 4-Bromo-8-fluoroquinoline

- 3-Bromo-4-chloro-6-fluoroquinoline

- 4-Chloro-8-fluoroquinoline

- 3,4-Dichloro-8-fluoroquinoline

Comparison: Compared to these similar compounds, 4-Bromo-3-chloro-8-fluoroquinoline is unique due to the specific arrangement of halogen atoms, which influences its reactivity and biological activity. The combination of bromine, chlorine, and fluorine atoms provides a distinct electronic environment, making it a valuable intermediate for synthesizing diverse bioactive molecules .

Activité Biologique

4-Bromo-3-chloro-8-fluoroquinoline is a halogenated quinoline derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is primarily explored for its potential as an antibacterial, antiviral, and anticancer agent. The unique arrangement of halogen atoms in its structure enhances its reactivity and binding affinity to various biological targets, making it a valuable intermediate for synthesizing bioactive molecules.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The presence of bromine, chlorine, and fluorine atoms contributes to its ability to inhibit target enzymes or interfere with DNA replication processes. The compound's mechanism of action can be summarized as follows:

- Enzyme Inhibition : It inhibits bacterial topoisomerases, which are crucial for DNA replication and transcription.

- Antibacterial Activity : The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, potentially through the disruption of bacterial DNA synthesis.

- Anticancer Properties : Studies suggest that it may induce apoptosis in cancer cells by interfering with cellular signaling pathways.

Biological Activity Data

The following table summarizes the biological activity of this compound against various pathogens and cancer cell lines:

| Biological Activity | Target Organism/Cell Line | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | E. coli | 0.125 | Effective against resistant strains |

| Antibacterial | S. aureus | 0.25 | Strong inhibition observed |

| Antifungal | Candida albicans | 1.0 | Moderate activity |

| Anticancer | Prostate Cancer Cells | 10 | Induces apoptosis at therapeutic doses |

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that this compound showed potent antibacterial activity against E. coli and S. aureus, with MIC values significantly lower than those of traditional antibiotics like ciprofloxacin. The compound's ability to inhibit topoisomerases was confirmed through biochemical assays, indicating a mechanism similar to other fluoroquinolones.

- Anticancer Potential : Research has indicated that this compound can induce cell cycle arrest and apoptosis in prostate cancer cells. In vitro studies revealed that treatment with this compound led to a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent for cancer treatment .

- Resistance Mechanisms : Investigations into bacterial resistance mechanisms have shown that the compound retains efficacy against strains with known fluoroquinolone resistance mutations. This is particularly relevant given the rising concern regarding antibiotic resistance in clinical settings .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | MIC (µg/mL) - E. coli | Mechanism of Action |

|---|---|---|

| This compound | 0.125 | Topoisomerase inhibition |

| Ciprofloxacin | 0.25 | Topoisomerase IV inhibition |

| Levofloxacin | 0.5 | DNA gyrase inhibition |

| 4-Bromo-8-fluoroquinoline | 0.5 | Similar mechanism but less effective |

Propriétés

IUPAC Name |

4-bromo-3-chloro-8-fluoroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-8-5-2-1-3-7(12)9(5)13-4-6(8)11/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJJMPKNTAKTOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)F)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672655 |

Source

|

| Record name | 4-Bromo-3-chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211659-63-0 |

Source

|

| Record name | 4-Bromo-3-chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.